molecular formula C17H18N4O3 B5572292 1-isonicotinoyl-4-(2-nitrobenzyl)piperazine

1-isonicotinoyl-4-(2-nitrobenzyl)piperazine

Cat. No.: B5572292
M. Wt: 326.35 g/mol
InChI Key: LZFHWTWLCUWONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isonicotinoyl-4-(2-nitrobenzyl)piperazine is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.13789045 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

A study describes the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. This process involved cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding 12- and 14-membered ring diamides. The macrocyclic amines obtained were then alkylated to produce isothiocyanate derivatives and labeled chelating agents, indicating a method for creating complex structures potentially useful in various applications, including imaging and diagnostics (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Syntheses of Polyamides Containing Theophylline and Thymine

Another research effort focused on synthesizing dicarboxylic acid derivatives through the addition of theophylline and thymine to dimethyl methylenesuccinate, followed by ester hydrolysis. These derivatives were then converted to di-p-nitrophenyl esters and polycondensed with diamines, including piperazine, to form polyamides. These polymers, soluble in DMSO and formic acid, and some in water, highlight the versatility of piperazine-containing compounds in polymer science, offering potential applications in materials science and biomedicine (Hattori & Kinoshita, 1979).

Biological Activity and Applications

Synthesis and in vitro Antimicrobial Evaluation of Hydrazones

A study on the antimicrobial activity of hydrazones derived from 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines against various bacteria and fungi demonstrated the potential biological applications of piperazine derivatives. The research found that certain compounds exhibited significant activity, suggesting the potential of piperazine derivatives in developing new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).

Synthesis, Dynamic NMR Characterization, and XRD Studies of Novel N,N’-Substituted Piperazines

This research synthesized functionalized piperazine derivatives and characterized them using various spectroscopic and analytical techniques. The study's findings contribute to understanding the chemical behavior and potential applications of substituted piperazines in bioorthogonal labeling and imaging, potentially useful in biological research and medical diagnostics (Mamat, Pretze, Gott, & Köckerling, 2016).

Future Directions

The future directions for “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” could involve further studies on its biological activity and potential applications in medicine and agrochemicals . Additionally, the design and synthesis of new derivatives could be explored .

Properties

IUPAC Name

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(14-5-7-18-8-6-14)20-11-9-19(10-12-20)13-15-3-1-2-4-16(15)21(23)24/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFHWTWLCUWONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.